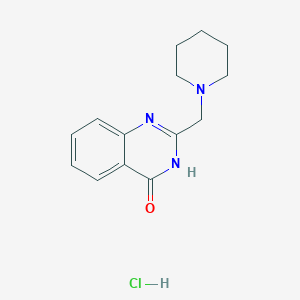
7-Aminomethyl-7-deazaguanosine
Vue d'ensemble
Description
7-Aminomethyl-7-deazaguanosine is a modified nucleoside that plays a significant role in the modification of transfer RNA (tRNA) and DNA. It is a derivative of 7-deazaguanine and is involved in various biological processes, including the regulation of gene expression and cellular stress responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminomethyl-7-deazaguanosine typically involves the conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ0), followed by further modifications. The key steps include:
Oxidation: The amine group on the 7-amino group is oxidized to form an iminium ion.
Nucleophilic Attack: The hydroxyl group on the N9 position of the purine ring undergoes nucleophilic attack to form an amino alcohol
Industrial Production Methods: the synthesis typically involves enzymatic reactions using tRNA-guanine transglycosylase (TGT) to insert the modified base into tRNA .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Aminomethyl-7-deazaguanosine undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to an iminium ion.
Substitution: Replacement of guanine in tRNA with this compound by TGT
Common Reagents and Conditions:
Oxidizing Agents: Sodium periodate is commonly used for oxidation reactions.
Enzymes: tRNA-guanine transglycosylase (TGT) is used for substitution reactions.
Major Products:
Amino Alcohols: Formed from the nucleophilic attack on the iminium ion.
Modified tRNA: Resulting from the substitution of guanine with this compound.
Applications De Recherche Scientifique
7-Aminomethyl-7-deazaguanosine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Aminomethyl-7-deazaguanosine involves its incorporation into tRNA by tRNA-guanine transglycosylase (TGT). This enzyme catalyzes the exchange of guanine with this compound without breaking the sugar-phosphate backbone of the tRNA . This modification can affect the stability and function of tRNA, influencing protein synthesis and cellular responses to stress .
Comparaison Avec Des Composés Similaires
Queuine: Another 7-deazaguanosine derivative that occurs in the anticodon of tRNAs.
7-Cyano-7-deazaguanine (preQ0): A precursor in the biosynthesis of 7-Aminomethyl-7-deazaguanosine.
Uniqueness: Unlike other similar compounds, it has been shown to cause epigenetic changes such as DNA methylation and histone modification .
Propriétés
IUPAC Name |
2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEYIPCQNRSIAV-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984514 | |
| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66048-70-2 | |
| Record name | 7-Aminomethyl-7-deazaguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)


![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)

![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)


